2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(hexylamino)butyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(hexylamino)butyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexylidene core with dimethyl and dioxo substitutions, an isoindole moiety, and a hexylamino side chain, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(hexylamino)butyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
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Formation of the Cyclohexylidene Core: : The initial step involves the acylation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with acetic anhydride to form 2-acetyldimedone. This reaction is catalyzed by a base such as triethylamine in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) .
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Introduction of the Hexylamino Group: : The hexylamino group is introduced through a nucleophilic substitution reaction. Hexylamine reacts with an appropriate leaving group attached to the cyclohexylidene core under mild conditions to form the hexylamino derivative.
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Formation of the Isoindole Moiety: : The final step involves the condensation of the hexylamino derivative with phthalic anhydride to form the isoindole moiety. This reaction typically occurs under reflux conditions in an organic solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hexylamino side chain, leading to the formation of N-oxides or other oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl groups in the cyclohexylidene core, potentially converting them to hydroxyl groups.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as building blocks for more complex bioactive molecules.
Medicine
Pharmaceutical research investigates this compound for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(methylamino)butyl]-1H-isoindole-1,3(2H)-dione
- 2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(ethylamino)butyl]-1H-isoindole-1,3(2H)-dione
Uniqueness
The uniqueness of 2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(hexylamino)butyl]-1H-isoindole-1,3(2H)-dione lies in its specific structural configuration, which imparts distinct chemical and biological properties. The hexylamino side chain, in particular, may confer unique lipophilicity and reactivity compared to its methyl or ethyl analogs.
Properties
Molecular Formula |
C26H34N2O4 |
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Molecular Weight |
438.6 g/mol |
IUPAC Name |
2-[4-hexylimino-4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H34N2O4/c1-4-5-6-9-14-27-20(23-21(29)16-26(2,3)17-22(23)30)13-10-15-28-24(31)18-11-7-8-12-19(18)25(28)32/h7-8,11-12,29H,4-6,9-10,13-17H2,1-3H3 |
InChI Key |
XYKWPWUBIVLNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=C(CCCN1C(=O)C2=CC=CC=C2C1=O)C3=C(CC(CC3=O)(C)C)O |
Origin of Product |
United States |
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